molecular formula C10H10S4 B040191 Bis(2-thiophenemethyl) disulfide CAS No. 119784-44-0

Bis(2-thiophenemethyl) disulfide

Cat. No. B040191
M. Wt: 258.5 g/mol
InChI Key: WFMZJMLYKVJZAO-UHFFFAOYSA-N
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Description

Bis(2-thiophenemethyl) disulfide is a chemical compound with the formula C10H10S4 . It is a sulfur-containing compound that is structurally characterized by two thiophene rings linked by a disulfide bond .


Molecular Structure Analysis

The molecular structure of Bis(2-thiophenemethyl) disulfide consists of two thiophene rings connected by a disulfide bond . The InChI key for this compound is WFMZJMLYKVJZAO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bis(2-thiophenemethyl) disulfide has a molecular weight of 258.45 g/mol . It has a logP value of 4.891, indicating its lipophilicity . The water solubility of this compound is low, with a log10ws value of -5.15 .

Scientific Research Applications

  • Sulfur Chemistry : Bis(diorganylthiophosphinoyl)-disulfides, including compounds related to Bis(2-thiophenemethyl) disulfide, are used in sulfur chemistry, particularly in the synthesis of new ethers and in X-ray structure analysis. This application enhances the understanding of sulfur-based chemical reactions (Bergemann et al., 1993).

  • Synthesis of Oligo(nucleoside Phosphorothioate)s : Compounds like Bis(O,O-diisopropoxy phosphinothioyl) disulfide, a variant of Bis(2-thiophenemethyl) disulfide, are used as sulfurizing reagents in the efficient synthesis of oligo(nucleoside phosphorothioate)s. These are valuable in the field of molecular biology for their high sulfur content (Stec et al., 1993).

  • Vulcanization Reactions in Rubber : Bis(diisopropyl)thiophosphoryl disulfide, a derivative of Bis(2-thiophenemethyl) disulfide, is used in vulcanization reactions of rubbers. It contributes to exceptional thermal and thermal-oxidative stability and rapid crosslinking, making it significant in the manufacturing of rubber products (Pimblott et al., 1979).

  • RAFT Polymerization : High-purity bis(carbazyl thiocarbonyl) disulfide, related to Bis(2-thiophenemethyl) disulfide, is used in RAFT polymerization of methyl methacrylate. This method offers an eco-friendly and economical route to synthesizing well-defined polymers with high molecular weight and low polydispersity (Liu et al., 2012).

  • Synthesis of Poly(thioarylene) : Photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a related compound, is used for synthesizing non-contaminated poly(thioarylene) at room temperature. This process is significant for developing new materials without metal salt contamination (Yamamoto et al., 1993).

  • Food Stability : Disulfides, including those related to Bis(2-thiophenemethyl) disulfide, are studied in the context of their stability in heated foods. Understanding the stability of these compounds is crucial for assessing potential health risks and proper storage and handling of food products (Guth et al., 1995).

Future Directions

While specific future directions for Bis(2-thiophenemethyl) disulfide are not mentioned in the available literature, research into the properties and applications of disulfide-containing compounds is ongoing. For instance, disulfide bonds are being studied for their potential in creating reprocessable covalent adaptable networks with excellent elevated-temperature creep resistance . Furthermore, thiol- and disulfide-based materials are being explored for their stimulus-responsive and self-healing properties .

properties

IUPAC Name

2-[(thiophen-2-ylmethyldisulfanyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S4/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZJMLYKVJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSSCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-thiophenemethyl) disulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-thiophenemethyl) disulfide
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Bis(2-thiophenemethyl) disulfide
Reactant of Route 4
Bis(2-thiophenemethyl) disulfide
Reactant of Route 5
Bis(2-thiophenemethyl) disulfide
Reactant of Route 6
Bis(2-thiophenemethyl) disulfide

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